
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester, an aminoethyl group, and a hydroxyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of inert gases like nitrogen or argon to prevent oxidation and degradation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the same steps as laboratory synthesis but on a larger scale, with additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides and acid chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce various amine derivatives .
Scientific Research Applications
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multiple steps, including the protection of functional groups and the use of inert atmospheres to prevent degradation. Common reactions include:
- Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction: The amino group can be reduced to yield various amine derivatives.
- Substitution: The tert-butyl ester can be replaced with other functional groups.
Medicinal Chemistry
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate is investigated for its potential as a drug development intermediate. It serves as a building block for designing enzyme inhibitors and receptor modulators, which are crucial in treating various diseases.
Case Study:
In a study exploring enzyme inhibitors, this compound was used to create derivatives that showed promising activity against specific targets involved in cancer progression. The derivatives exhibited improved potency compared to existing inhibitors, indicating its potential in therapeutic applications.
Organic Synthesis
This compound acts as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of diverse functional groups, making it valuable in synthetic pathways.
Example:
A synthetic route utilizing this compound led to the successful synthesis of novel piperidine derivatives with enhanced biological activity.
Biochemical Research
The compound is employed in studies of enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity makes it a useful tool for understanding biochemical pathways.
Research Insight:
In biochemical assays, this compound demonstrated the ability to inhibit specific enzymes involved in metabolic processes, providing insights into metabolic regulation and potential therapeutic targets.
Materials Science
In materials science, this compound is utilized in the development of specialty chemicals and materials due to its unique chemical properties.
Application Example:
Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl (S)-4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride
- tert-Butyl ®-4-(1-aminoethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .
Biological Activity
tert-Butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Chemical Name : this compound
- Molecular Formula : C12H23N2O3
- CAS Number : 109384-19-2
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular signaling pathways and potential therapeutic applications.
Research indicates that this compound may interact with specific protein targets involved in cell signaling. For instance, studies have shown that it can influence the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and survival.
Pharmacological Studies
Recent studies have highlighted the compound's pharmacokinetic properties and its effects on different cell lines:
- Inhibition of ERK5 : In a study examining its effects on the ERK5 pathway, the compound demonstrated an IC50 value of 77 nM against ERK5 without a transcriptional activation domain (TAD), indicating significant inhibitory potential .
- Cell Proliferation : The growth inhibition concentration (GI50) for HEK293 cells was found to be approximately 19.6 µM, indicating that while it inhibits kinase activity effectively, higher concentrations are required to affect cell growth substantially .
Table 1: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Clearance (Cl) | 14 mL/min/kg |
Volume of Distribution (Vd) | 0.6 L/kg |
Half-life (t1/2) | 80 min |
Bioavailability (F) | 42% |
This table summarizes key pharmacokinetic parameters obtained from in vivo studies, reflecting the compound's absorption and distribution characteristics.
Table 2: Growth Inhibition Data Across Cell Lines
Cell Line | GI50 (µM) |
---|---|
HEK293 | 19.6 ± 0.5 |
A498 | 22.3 ± 1.5 |
SJSA-1 | 25.0 ± 0.8 |
MDA-MB-231 | 26.6 ± 1.4 |
This table illustrates the GI50 values for various cancer cell lines, showcasing the compound's varying effectiveness across different types.
Case Studies
Several research articles have documented the biological activity of this compound:
- ERK5 Pathway Modulation : A study published in Nature detailed how this compound modulates the ERK5 pathway, leading to both inhibition and paradoxical activation depending on the context .
- Anticancer Activity : Another investigation focused on its anticancer properties, revealing that while it inhibits certain cancer cell lines effectively, it also shows potential for inducing cellular proliferation under specific conditions .
- Toxicological Profile : The compound has been classified with specific hazard statements indicating potential toxicity if ingested or upon skin contact, necessitating careful handling in laboratory settings .
Properties
IUPAC Name |
tert-butyl 4-(1-aminoethyl)-4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-9(13)12(16)5-7-14(8-6-12)10(15)17-11(2,3)4/h9,16H,5-8,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJFQICBBQIQRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCN(CC1)C(=O)OC(C)(C)C)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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